molecular formula C24H20BrClN2O4 B11986238 4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol

4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol

Cat. No.: B11986238
M. Wt: 515.8 g/mol
InChI Key: WWHNLQSYMLAGRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. It is primarily synthesized in research laboratories for experimental purposes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution of the bromo or chloro groups can result in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit enzymes or receptors involved in disease processes .

Properties

Molecular Formula

C24H20BrClN2O4

Molecular Weight

515.8 g/mol

IUPAC Name

4-bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

InChI

InChI=1S/C24H20BrClN2O4/c1-30-22-7-3-13(9-23(22)31-2)18-12-19-16-11-15(26)5-8-21(16)32-24(28(19)27-18)17-10-14(25)4-6-20(17)29/h3-11,19,24,29H,12H2,1-2H3

InChI Key

WWHNLQSYMLAGRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=C(C=CC(=C5)Br)O)OC

Origin of Product

United States

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